molecular formula C21H29N7O2 B12205474 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B12205474
M. Wt: 411.5 g/mol
InChI Key: XVJLBHUMVFGQBQ-UHFFFAOYSA-N
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Description

4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzodioxole ring, a piperazine ring, and a triazine ring, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 2-chloropyrimidine in the presence of anhydrous potassium carbonate and xylene as a solvent. The reaction mixture is heated to the boiling point of xylene (approximately 130°C) for several hours, followed by extraction and purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as a dopamine receptor agonist, stimulating the receptors and mimicking the effects of dopamine in the brain. This activity is particularly relevant in the treatment of neurological disorders, where dopamine deficiency is a key factor .

Comparison with Similar Compounds

Similar Compounds

    Piribedil: A dopamine receptor agonist used in the treatment of Parkinson’s disease.

    Ropinirole: Another dopamine agonist with similar therapeutic applications.

    Pramipexole: A compound with dopaminergic activity used in the management of Parkinson’s disease and restless legs syndrome.

Uniqueness

4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a benzodioxole ring, piperazine ring, and triazine ring sets it apart from other dopamine agonists, potentially offering different therapeutic benefits and side effect profiles.

Properties

Molecular Formula

C21H29N7O2

Molecular Weight

411.5 g/mol

IUPAC Name

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C21H29N7O2/c22-20-23-19(24-21(25-20)28-6-2-1-3-7-28)14-27-10-8-26(9-11-27)13-16-4-5-17-18(12-16)30-15-29-17/h4-5,12H,1-3,6-11,13-15H2,(H2,22,23,24,25)

InChI Key

XVJLBHUMVFGQBQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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